Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 5-formyl-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSIMTTZTQHQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729343 | |
| Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031351-95-7 | |
| Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with formylating agents and esterification reagents. One common method includes the formylation of 1-methyl-3-methylpyrazole followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-methyl-1H-pyrazole-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carboxylate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- IUPAC Name : Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
- Storage Conditions : Inert atmosphere, 2-8°C
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications. Its derivatives are explored for anti-inflammatory and anti-cancer properties. For instance, compounds derived from this pyrazole have shown activity against various cancer cell lines, suggesting its potential as a lead compound in drug development.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the preparation of various heterocyclic compounds through reactions such as condensation and cyclization. The ability to modify its structure allows chemists to tailor the properties of the resultant compounds for specific applications.
Biochemical Applications
In biochemistry, this compound is used as a reagent in peptide synthesis and other biochemical assays. Its role as an organic buffer enhances its utility in biological systems, particularly in maintaining pH levels during enzymatic reactions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of pyrazole derivatives from this compound, which exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Peptide Synthesis
Research demonstrated that this compound could effectively facilitate peptide bond formation in solid-phase peptide synthesis (SPPS). The compound showed high yields and purity levels, making it a preferred choice among researchers for synthesizing biologically active peptides.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazole ring can also interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS: 4027-57-0)
- Properties : Lower reactivity due to the absence of the electron-withdrawing formyl group.
- Applications : Pesticide and pharmaceutical intermediates .
| Parameter | Target Compound | Ethyl 3-methyl-1H-pyrazole-5-carboxylate |
|---|---|---|
| Molecular Weight | 168.15 | 168.17 (ethyl ester) |
| Key Functional Group | Formyl (position 3) | Methyl (position 3) |
| Reactivity | High (aldehyde) | Moderate (ester only) |
| Applications | Versatile building block | Limited to ester-based derivatizations |
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS: 773136-70-2)
- Structure : Additional methyl groups at positions 1, 3, and 3.
- Properties : Increased steric hindrance reduces accessibility for nucleophilic attacks.
- Crystallography : Methyl groups dominate intermolecular interactions (van der Waals forces), unlike the formyl-mediated hydrogen bonding in the target compound .
Heterocyclic System Modifications
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Structure : Triazole ring replaces pyrazole; pyridinyl and formyl groups present.
- Crystallography : Exhibits π-π stacking and lp···π interactions involving the triazole and pyridine rings .
- Applications : Used in annulated triazole synthesis, leveraging click chemistry .
| Parameter | Target Compound | Ethyl 5-Formyl-1-(pyridin-3-yl)-triazole |
|---|---|---|
| Heterocycle | Pyrazole | 1,2,3-Triazole |
| Electronic Effects | Moderate electron-withdrawing (formyl) | Strong electron-withdrawing (triazole + pyridine) |
| Intermolecular Interactions | C–H···O hydrogen bonds | π-π stacking, lp···π interactions |
Electronic and Functional Group Comparisons
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Structure : Trifluoromethyl (CF₃) at position 3, carboxylic acid at position 4.
- Properties : CF₃ group enhances lipophilicity and metabolic stability, making it useful in medicinal chemistry. The carboxylic acid group increases acidity (pKa ~3–4) compared to the target compound’s ester .
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 139297-50-0)
Reactivity Highlights :
- The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation).
- Methyl or ethyl esters in analogs limit reactivity to hydrolysis or transesterification.
Biological Activity
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 168.15 g/mol . The compound features a pyrazole ring, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in various chemical interactions.
Pharmacological Properties
Compounds in the pyrazole family, including this compound, often exhibit a range of pharmacological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL . While specific data on this compound is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial properties.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For example, certain substituted pyrazoles have demonstrated anti-inflammatory activity superior to standard treatments like diclofenac sodium .
- Anticancer Potential : Some studies suggest that pyrazole derivatives can act as inhibitors of key cancer-related proteins. For instance, compounds similar to this compound have been explored for their ability to inhibit mitotic kinesins, which are essential for cancer cell proliferation .
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
Q & A
Q. What are the common synthetic routes for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate?
Methodological Answer: The synthesis typically involves cyclocondensation or multi-step functionalization. For example:
- Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to form the pyrazole core .
- Formylation : Introducing the formyl group via Vilsmeier-Haack reaction or oxidation of methyl groups using reagents like SeO₂ .
- Esterification : Protecting carboxylic acid intermediates as methyl esters using methanol/H⁺ or DCC/DMAP coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while methyl groups resonate at δ 2.3–3.5 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement .
Q. What are the key considerations for handling and storing this compound?
Methodological Answer:
- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the ester or formyl groups .
- Safety : Use gloves and fume hoods; avoid inhalation (irritant). Non-hazardous classification under GHS, but prolonged exposure may cause sensitization .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For pyrazole derivatives, electrostatic potential maps reveal nucleophilic/electrophilic sites .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide drug design. Use software like AutoDock Vina with PyRx .
Q. What strategies are effective for introducing functional groups on the pyrazole ring?
Methodological Answer:
- Electrophilic Substitution : Direct formylation or halogenation at C3 using regioselective conditions (e.g., AlCl₃ for Friedel-Crafts) .
- Cross-Coupling : Suzuki-Miyaura reactions to install aryl/heteroaryl groups at C5. Use Pd(PPh₃)₄ and boronic acids .
- N-Functionalization : Alkylation of the pyrazole nitrogen with methyl iodide/K₂CO₃ .
Q. How can crystallographic data resolve discrepancies in molecular structure predictions?
Methodological Answer:
Q. What approaches are recommended for analyzing conflicting spectroscopic data in different solvents?
Methodological Answer:
- Solvent Titration Studies : Compare NMR shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent tautomerism or aggregation.
- Dynamic NMR : Detect slow-exchange processes (e.g., rotamers) by variable-temperature experiments .
- Correlation with DFT : Validate observed shifts using computed chemical shifts (e.g., B3LYP/6-311++G**) .
Q. How can hydrogen bonding patterns be utilized to design co-crystals?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict co-former compatibility (e.g., carboxylic acids or amines) .
- Co-crystal Screening : Use mechanochemical grinding with stoichiometric partners (e.g., nicotinamide) to enhance solubility or stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
